Product packaging for Furanyl UF-17 (hydrochloride)(Cat. No.:CAS No. 2706404-03-5)

Furanyl UF-17 (hydrochloride)

Cat. No.: B15126542
CAS No.: 2706404-03-5
M. Wt: 348.9 g/mol
InChI Key: BJAZDPZJGPQWQM-GBNZRNLASA-N
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Description

Furanyl UF-17 (hydrochloride) is an analytical reference material intended for research and forensic applications . As a substance structurally similar to known opioids, it is part of the class of novel synthetic opioids that have emerged on the illicit drug market . These compounds are of significant interest in forensic science and public health research due to their role in the ongoing opioid crisis. Highly potent synthetic opioids like furanylfentanyl analogues pose a serious public health threat, with a high risk of acute toxicity and fatal respiratory depression . This product is designed to aid researchers in the development of analytical methods for detecting and identifying such compounds in complex samples. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically used for the definitive identification of these substances . Studying the chemical and toxicological profiles of compounds like Furanyl UF-17 (hydrochloride) is critical for understanding their mechanism of action, which is believed to involve potent agonism of the μ-opioid receptor, leading to analgesia, central nervous system depression, and respiratory suppression . This product is provided as a precise analytical standard to ensure reliable and reproducible research outcomes. Furanyl UF-17 (hydrochloride) is strictly for research use in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should adhere to all applicable safety protocols and local regulations when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2O2 B15126542 Furanyl UF-17 (hydrochloride) CAS No. 2706404-03-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2706404-03-5

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-20(2)16-11-6-7-12-17(16)21(15-9-4-3-5-10-15)19(22)18-13-8-14-23-18;/h3-5,8-10,13-14,16-17H,6-7,11-12H2,1-2H3;1H/t16-,17-;/m1./s1

InChI Key

BJAZDPZJGPQWQM-GBNZRNLASA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl

Canonical SMILES

CN(C)C1CCCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Furanyl Uf 17 Hydrochloride

Elucidation of Primary Synthetic Pathways

Free Base Formation and Hydrochloride Salt Acidification

The synthesis of Furanyl UF-17 generally commences with the preparation of its free base, N-[2-(dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide. This process involves constructing the core structure through reactions that form the amide bond. Once the free base is synthesized and purified, it is converted into the hydrochloride salt.

This conversion is a standard acid-base reaction where the basic tertiary amine on the cyclohexyl group of the Furanyl UF-17 free base reacts with hydrochloric acid. This protonation event forms the ammonium (B1175870) chloride salt, which typically exhibits greater stability and crystallinity, making it ideal for handling and use as an analytical reference material. caymanchem.comnih.gov It is crucial in any formulation or synthesis to distinguish between the free base and the salt form, as the molecular weights differ, which affects quantification. arlok.com For instance, to achieve a specific concentration of the active base, a greater mass of the hydrochloride salt form must be used to account for the mass of the HCl component. arlok.com The stability of the resulting salt is an important consideration; for many amine-containing pharmaceuticals, hydrochloride salts are chosen for their ability to resist disproportionation back to the free base under various conditions. nih.govnih.gov

Amidation Reactions in Compound Synthesis

The formation of the amide bond is the cornerstone of the synthesis of Furanyl UF-17, as it links the N-(2-(dimethylamino)cyclohexyl)aniline moiety with the furan-2-carbonyl group. Amidation reactions are among the most frequently used reactions in medicinal and organic chemistry. mdpi.com These reactions typically involve the coupling of a carboxylic acid derivative (like an acyl chloride) with an amine. ucl.ac.uk

In the context of Furanyl UF-17, the synthesis would likely involve the reaction of a furan-2-carboxylic acid derivative with N-(2-(dimethylamino)cyclohexyl)aniline. To facilitate this transformation, the carboxylic acid is often "activated" to increase its reactivity. Common methods include conversion to an acyl chloride or the use of coupling agents that form a highly reactive intermediate in situ. mdpi.com A variety of catalysts, including those based on boron, titanium, or zirconium, have been developed to promote direct amidation between carboxylic acids and amines under milder conditions, which can be crucial for complex molecules to avoid side reactions. ucl.ac.uk

Table of Potential Amidation Reagents and Catalysts

Reagent/Catalyst Type Example Function
Activating Agent Thionyl chloride (SOCl₂) Converts carboxylic acid to a more reactive acyl chloride.
Coupling Agent Carbodiimides (e.g., DCC, EDC) Facilitates amide bond formation directly from a carboxylic acid and an amine. mdpi.com
Metal Catalyst Ti(OiPr)₄, ZrCl₄ Catalyzes direct amidation, often under milder conditions. ucl.ac.uk

Condensation Reactions in Compound Synthesis

The amidation reaction described is a specific type of condensation reaction, where two molecules join together with the loss of a small molecule, typically water. mdpi.com The synthesis of the Furanyl UF-17 precursor, N-(2-(dimethylamino)cyclohexyl)aniline, would itself likely involve one or more condensation reactions.

More advanced strategies for constructing similar molecular scaffolds sometimes employ multi-component reactions (MCRs), such as the Ugi four-component reaction. researchgate.net The Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide in a one-pot procedure to rapidly generate complex N-acylamino acid amides. researchgate.net While not explicitly documented for Furanyl UF-17, such a reaction could theoretically be adapted to construct the core structure or related analogues efficiently, demonstrating the power of condensation chemistry in modern synthesis. researchgate.net

Application of Modern Flow Chemistry Techniques in Synthesis

To improve the efficiency, safety, and scalability of synthesizing complex molecules like Furanyl UF-17, modern techniques such as continuous flow chemistry are being explored. nih.gov This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. almacgroup.com

Continuous Flow Chemistry for Intermediate Preparation

Flow chemistry is particularly well-suited for the preparation of key intermediates. nih.gov For a molecule like Furanyl UF-17, the synthesis of the N-(2-(dimethylamino)cyclohexyl)aniline precursor could be performed in a continuous flow system. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. nih.gov For example, reactions that are highly exothermic or that involve hazardous reagents can be conducted more safely on a small scale within the confined channels of a flow reactor. usp.br The technology enables the "telescoping" of multiple synthetic steps, where the output from one reactor coil is fed directly into the next, avoiding time-consuming isolation and purification of intermediates. nih.gov

Targeted Reaction Enhancement Strategies

Flow chemistry offers specific strategies to enhance key transformations like the central amidation reaction. By using high temperatures and pressures that are not safely achievable in batch reactors, reaction rates can be significantly accelerated. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors improves heat and mass transfer, leading to more efficient and selective reactions. almacgroup.com For the final acidification step to form the hydrochloride salt, a stream of the purified free base could be merged with a stream of hydrochloric acid in a controlled manner, followed by in-line crystallization to continuously produce the final product. nih.gov

Table of Flow Chemistry Advantages in Synthesis

Parameter Advantage in Flow Chemistry
Safety Small reaction volumes and superior heat dissipation reduce risks with hazardous reagents or exothermic reactions. usp.br
Control Precise, automated control over temperature, pressure, and residence time. nih.gov
Efficiency "Telescoped" reaction sequences minimize manual handling and purification steps. nih.gov
Scalability Production is scaled by running the system for longer periods or in parallel, not by using larger, more dangerous reactors. almacgroup.com

Chemical Reactivity and Transformational Analysis

The reactivity of Furanyl UF-17 is primarily dictated by the interplay of its three key structural components: the furan-2-carboxamide moiety, the N-phenyl group, and the N,N-dimethylaminocyclohexyl group. The electron-rich furan (B31954) ring is susceptible to electrophilic attack and oxidation, while the tertiary amide and the tertiary amine functionalities can undergo reduction. The aromatic phenyl ring and the furan ring can potentially participate in substitution reactions, although the reactivity of the furan ring in nucleophilic substitutions is generally low unless activated.

The furan ring in Furanyl UF-17 is the most probable site for oxidative transformation. Furan and its derivatives are known to undergo oxidative ring-opening or modification under various conditions.

Oxidative Ring Cleavage: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can lead to the oxidative cleavage of the furan ring. nih.gov In the context of Furanyl UF-17, this would likely result in the formation of a dicarboxylic acid derivative, effectively destroying the furan heterocycle. The reaction with permanganate is a vigorous oxidation process that can cleave the C-C bonds within the furan ring. masterorganicchemistry.com

Hydrogen peroxide (H₂O₂), particularly in the presence of acid catalysts, is another reagent capable of oxidizing furans. rsc.orgnih.gov For instance, the oxidation of furan-2-carbaldehyde with H₂O₂ can yield γ-crotonolactone and various organic acids. nih.gov A similar reaction with Furanyl UF-17 could potentially lead to the formation of complex mixtures of oxidized and ring-opened products. The reaction may proceed through an initial epoxidation of the furan ring followed by rearrangement and cleavage. rsc.org

Metabolic Oxidation: In biological systems, or through biomimetic oxidation, furan-containing compounds can undergo oxidation. For example, the structurally related furanylfentanyl is known to be metabolized to a dihydrodiol derivative, which represents a form of oxidative transformation of the furan ring. This suggests that enzymatic systems, such as cytochrome P450, could catalyze the dihydroxylation of the furan ring in Furanyl UF-17.

Interactive Data Table: Plausible Oxidation Reactions of Furanyl UF-17

Oxidizing Agent Plausible Product(s) Reaction Conditions Anticipated Outcome
Potassium Permanganate (KMnO₄)Dicarboxylic acid derivative (ring-opened)Aqueous, basic or acidicCleavage of the furan ring
Hydrogen Peroxide (H₂O₂) / AcidMixture of oxidized and ring-opened productsAcidic mediumFuran ring modification/cleavage
N-Bromosuccinimide (NBS)Oxidative dearomatization/spirocyclization productsNon-polar solventComplex rearranged products researchgate.net

The primary site for reduction in Furanyl UF-17 is the tertiary amide functional group. Tertiary amides are generally resistant to reduction but can be reduced by powerful reducing agents.

Reduction of the Amide: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing tertiary amides to the corresponding tertiary amines. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com In the case of Furanyl UF-17, the furan-2-carboxamide would be reduced to a (furan-2-yl)methanamine derivative. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Other complex metal hydrides could also be employed for this transformation.

It is noteworthy that while LiAlH₄ is a strong reducing agent, it is generally not expected to reduce the furan or phenyl rings under standard conditions.

Interactive Data Table: Plausible Reduction Reactions of Furanyl UF-17

Reducing Agent Plausible Product Reaction Conditions Anticipated Outcome
Lithium Aluminum Hydride (LiAlH₄)N-(2-(dimethylamino)cyclohexyl)-N-((furan-2-yl)methyl)anilineAnhydrous ether (e.g., THF, Et₂O)Reduction of the amide to a tertiary amine

Nucleophilic substitution reactions on the furan ring of Furanyl UF-17 are generally challenging. The electron-rich nature of the furan ring makes it inherently unreactive towards nucleophiles. However, such reactions can be facilitated if the ring is activated by strongly electron-withdrawing groups, which is not the case for the furan-2-carboxamide moiety itself.

Nucleophilic Aromatic Substitution (SNA_r): Direct nucleophilic aromatic substitution on the furan ring of Furanyl UF-17 is unlikely to occur under standard conditions. The furan ring lacks the necessary activation for a facile S_NAr reaction.

Hydrolysis of the Amide Bond: While not a substitution on the ring, the amide bond itself can be susceptible to nucleophilic attack, leading to its cleavage (hydrolysis). This reaction can be catalyzed by strong acids or bases.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide can be protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield furan-2-carboxylic acid and the corresponding diamine, N-(2-(dimethylamino)cyclohexyl)aniline.

Base-catalyzed hydrolysis: Under strong basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate would then expel the amide anion, which would be subsequently protonated to give the diamine and the carboxylate salt of furan-2-carboxylic acid.

Reactions at the Carbonyl Group: The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles. However, due to the resonance stabilization of the amide bond, this is less favorable than in ketones or aldehydes. libretexts.orgstackexchange.commasterorganicchemistry.comyoutube.comdoubtnut.com Reactions with organometallic reagents like Grignard or organolithium reagents could potentially lead to addition products, but these reactions are often complex with amides and can result in mixtures.

Interactive Data Table: Plausible Nucleophilic Substitution Reactions of Furanyl UF-17

Reagent/Condition Plausible Product(s) Reaction Type Anticipated Outcome
H₃O⁺ / HeatFuran-2-carboxylic acid and N-(2-(dimethylamino)cyclohexyl)anilineAcid-catalyzed hydrolysisCleavage of the amide bond
NaOH / H₂O / HeatSodium furan-2-carboxylate (B1237412) and N-(2-(dimethylamino)cyclohexyl)anilineBase-catalyzed hydrolysisCleavage of the amide bond

Sophisticated Analytical Characterization and Detection of Furanyl Uf 17 Hydrochloride

Advanced Chromatographic-Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation, detection, and identification of Furanyl UF-17 in complex matrices.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocols

LC-QTOF-MS is a powerful tool for the analysis of Furanyl UF-17, providing high-resolution mass accuracy for both the parent molecule and its fragments. cfsre.orgnih.gov A typical protocol involves sample preparation through a simple dilution of an acid/base extract in the mobile phase. cfsre.org The identification of Furanyl UF-17 is confirmed by comparing its retention time and mass spectral data with that of a certified reference material. cfsre.org In one documented method, the retention time for Furanyl UF-17 was observed at 5.74 minutes. cfsre.org The high-resolution mass spectrometry capabilities of QTOF allow for the confident identification of fentanyl analogs in various biological matrices, including oral fluid and plasma. nih.govnih.gov

Table 1: LC-QTOF-MS Parameters for Furanyl UF-17 Analysis. cfsre.org
ParameterCondition
InstrumentSciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
ColumnPhenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase AAmmonium (B1175870) formate (B1220265) (10 mM, pH 3.0)
Mobile Phase BMethanol/acetonitrile (50:50)
Flow Rate0.4 mL/min
GradientInitial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Injection Volume10 µL
TOF MS Scan Range100-510 Da
MS/MS Scan Range50-510 Da
Retention Time5.74 min

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a widely used and reliable technique for the analysis of volatile and thermally stable compounds like Furanyl UF-17. nih.gov Generally, the compound can be analyzed without derivatization. nih.gov Sample preparation often involves an acid/base extraction. cfsre.org The identification is based on the retention time and the resulting mass spectrum compared to a reference standard. cfsre.org For instance, a reported GC-MS method using an Agilent 5975 Series GC/MSD System with a Zebron™ Inferno™ ZB-35HT column showed a retention time of 6.643 minutes for Furanyl UF-17. cfsre.org While effective, GC-MS methods can sometimes face challenges with co-eluting compounds and distinguishing between positional isomers, which may require specific method development to resolve. nih.govnist.govmendeley.com

Table 2: GC-MS Parameters for Furanyl UF-17 Analysis. cfsre.org
ParameterCondition (NMS Labs) cfsre.orgCondition (DEA)
InstrumentAgilent 5975 Series GC/MSD SystemAgilent gas chromatograph with MS detector
ColumnZebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)HP-5 MS (30m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1 mL/min)Helium (1.5 mL/min)
Injection Port Temp.265 °C280 °C
Oven Program60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 minNot specified
Injection TypeSplitlessSplit (25:1)
Mass Scan Range40-550 m/z30-550 amu
Retention Time6.643 min13.52 min

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS and HRMS)

UHPLC systems offer faster analysis times and improved resolution compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), UHPLC provides a highly sensitive and selective method for the quantification of fentanyl analogs, including those structurally similar to Furanyl UF-17, in various biological matrices like whole blood, urine, and hair. nih.govfrontiersin.orgnih.gov These methods are crucial for detecting the low concentrations at which these potent substances are often found. nih.gov For example, a comprehensive UHPLC-MS/MS method was developed to quantify fentanyl and 22 of its analogs with limits of quantification in the low ng/L range for blood and urine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely applied technique for the targeted screening and quantification of fentanyl analogs due to its high sensitivity and specificity. researchgate.netnih.gov Validated LC-MS/MS methods are available for the determination of numerous new synthetic opioids, including furanylfentanyl (a compound structurally related to Furanyl UF-17), in matrices such as hair. researchgate.netnih.gov These methods often involve a liquid extraction followed by chromatographic separation and detection using multiple reaction monitoring (MRM) mode, which enhances selectivity. nih.gov The ability to quantify substances at picogram per milligram levels in hair makes this technique particularly valuable for determining long-term exposure. researchgate.net

Spectroscopic Identification Methods

Spectroscopic methods provide invaluable information about the molecular structure of a compound, serving as a crucial tool for the definitive identification of new substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of novel compounds like Furanyl UF-17. bruker.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govmmu.ac.ukkoreascience.kr For Furanyl UF-17 HCl, a sample is typically prepared by dissolving it in a deuterated solvent, such as methanol-d4, with an internal standard like tetramethylsilane (B1202638) (TMS) for referencing. The resulting spectra, with their characteristic chemical shifts and coupling constants, allow for the complete assignment of the molecular structure. ffhdj.com This level of structural detail is often necessary to differentiate between closely related isomers, which can be challenging with mass spectrometry alone. bruker.com

Table 3: NMR Sample Preparation and Instrumentation for Furanyl UF-17 HCl.
ParameterSpecification
Sample Preparation~11 mg/mL in methanol-d4
Internal StandardTMS (0 ppm reference), 1,4-BTMSB-d4 (quantitative)
Instrument400 MHz NMR spectrometer
¹H NMR Spectral WidthAt least -3 ppm to 13 ppm
Pulse Angle90°
Delay Between Pulses45 seconds

Fourier Transform Infrared Spectroscopy (FTIR-ATR) and Gas Chromatography-Solid State Infrared (GC-sIR) Analysis

Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a crucial technique for identifying the functional groups within the Furanyl UF-17 molecule. This method provides a molecular fingerprint by detecting the characteristic absorption bands corresponding to the vibrations of chemical bonds such as C-H, N-H, C=O, and C-N. The resulting spectrum, with its specific peaks, aids in the confirmation and verification of the compound's structure, including its hydrochloride salt form. For instance, analysis using an FTIR with a diamond ATR attachment typically involves 32 scans at a resolution of 4 cm-1.

Gas Chromatography-Solid State Infrared (GC-sIR) analysis offers another layer of characterization. In this hyphenated technique, the sample is first separated by gas chromatography and then analyzed by infrared spectroscopy. policija.si A typical GC-sIR method might involve an injection volume of 1 µl with a split ratio of 1:9 between the mass spectrometer and the infrared detector. policija.si The infrared spectra are collected in the condensed or solid phase, with a scan range of 4000 to 650 cm-1 and a resolution of 4 cm-1. policija.si

Sample Preparation and Matrix Effects in Analytical Research

Acid/Base Extraction Procedures

Acid/base extraction is a common and effective method for preparing Furanyl UF-17 samples for analysis, particularly from complex matrices. cfsre.org This technique leverages the compound's basic properties, due to the dimethylamino group, to separate it from neutral and acidic components of the sample. The process typically involves dissolving the sample in a suitable solvent and then manipulating the pH to facilitate the transfer of the analyte between aqueous and organic phases, thereby cleaning up the sample before instrumental analysis. cfsre.org For example, in the analysis of Furanyl UF-17 by Gas Chromatography-Mass Spectrometry (GC-MS), an acid/base extraction is performed as a preliminary sample preparation step. cfsre.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (L-L) Methodologies

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used techniques for the cleanup and concentration of analytes from various matrices. nih.gov SPE, in particular, has been shown to be highly effective in removing interfering substances, such as phospholipids (B1166683) from blood samples, which can significantly suppress the analyte signal in mass spectrometry. nih.gov Research has demonstrated that SPE can remove over 99% of residual phospholipids from whole blood samples, a significant improvement over simple protein precipitation. nih.gov For fentanyls and their analogs, mixed-mode SPE cartridges are often optimized for maximum recovery and minimal matrix effects. nih.gov

Microextraction on packed sorbent (MEPS) is a miniaturized version of SPE that offers advantages such as reduced extraction time, automation potential, and minimal consumption of reagents and samples. nih.gov For fentanyl and its derivatives, a C18 sorbent has been used effectively due to the high affinity of these compounds for this stationary phase. nih.gov The pH of the sample solution is a critical parameter in SPE, with a higher pH often leading to increased retention of basic analytes like Furanyl UF-17 on the solid phase. nih.gov

Liquid-liquid extraction is another established method for sample preparation. researchgate.net This technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. researchgate.net

Considerations for Complex Research Matrices

The analysis of Furanyl UF-17 in complex biological matrices such as blood, urine, and hair presents significant challenges due to the presence of numerous endogenous and exogenous compounds that can interfere with the analysis. au.dkresearchgate.netnih.gov These matrix effects can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy and precision of quantitative results. nih.gov

Forensic toxicology laboratories must continuously update their analytical methods to identify and quantify emerging substances like Furanyl UF-17 in various biological specimens. nih.gov The stability of fentanyl analogs in biological samples is a critical consideration; for instance, some analogs have been reported to be stable in whole blood for a month or less. nih.gov This necessitates prompt analysis or appropriate storage conditions to ensure the integrity of the results. au.dk

The development of sensitive and specific methods is crucial for detecting low concentrations of these potent compounds. researchgate.net For example, methods have been developed to detect furanylfentanyl in urine, beverages, and even lake water at picogram per milliliter (pg/mL) levels, demonstrating the feasibility of analysis in diverse and complex matrices. researchgate.net

Validation and Standardization of Analytical Reference Materials

The availability of well-characterized and validated analytical reference materials is fundamental for the accurate identification and quantification of Furanyl UF-17. policija.sicaymanchem.com Furanyl UF-17 (hydrochloride) is available as an analytical reference material, qualified under ISO/IEC 17025 and ISO 17034 standards, ensuring its quality and reliability for research and forensic applications. caymanchem.com These standards are intended for use in various analytical techniques to ensure the accuracy and comparability of results across different laboratories. caymanchem.com

The validation of analytical methods using these reference materials is a critical process that establishes the performance characteristics of the method, including linearity, accuracy, precision, sensitivity, and specificity. nih.govfda.gov Regulatory bodies and scientific working groups, such as the Scientific Working Group for Forensic Toxicology (SWGTOX), provide guidelines for method validation to ensure that the data generated is reliable and defensible. nih.govnih.gov The use of certified reference materials from recognized sources like the Centers for Disease Control and Prevention (CDC) through their Traceable Opioid Material® (TOM) Kits further supports the standardization of analytical testing. cerilliant.com

Qualitative and Quantitative Analysis in Forensic Toxicology Research

In forensic toxicology, both qualitative and quantitative analyses are essential for investigating cases involving novel psychoactive substances like Furanyl UF-17. cfsre.orgnih.govnih.gov Qualitative analysis aims to identify the presence of the substance, while quantitative analysis determines its concentration in a given sample. cfsre.orgnih.gov

A variety of sophisticated analytical techniques are employed for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful tools for the qualitative identification of Furanyl UF-17. cfsre.org Identifications are typically confirmed by comparing the analytical data (retention time and mass spectra) with that of an acquired reference material. cfsre.org

For quantitative analysis, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used and highly sensitive and specific technique. nih.govnih.gov Validated UHPLC-MS/MS methods can accurately quantify fentanyl analogs in various postmortem biological fluids and tissues. nih.gov The development of these methods is crucial for forensic laboratories to keep pace with the emergence of new fentanyl analogs and other synthetic opioids. nih.govnih.gov

Below is a table summarizing the analytical parameters for the detection of Furanyl UF-17 using GC-MS, as reported in a study by NMS Labs. cfsre.org

ParameterValue
Instrument Agilent 5975 Series GC/MSD System
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)
Carrier Gas Helium (1 mL/min)
Injection Port Temp. 265 °C
Transfer Line Temp. 300 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Oven Program 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min
Injection Type Splitless
Injection Volume 1 µL
Mass Scan Range 40-550 m/z
Retention Time 6.643 min

Here is a table detailing the parameters for LC-QTOF-MS analysis from the Center for Forensic Science Research and Education. cfsre.org

ParameterValue
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
Mobile Phase A Ammonium formate (10 mM, pH 3.0)
Mobile Phase B Methanol/acetonitrile (50:50)
Flow Rate 0.4 mL/min
Gradient Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min
Autosampler Temp. 15 °C
Column Oven Temp. 30 °C
Source Heater Temp. 600 °C
Injection Volume 10 µL
TOF MS Scan Range 100-510 Da
Fragmentation Collision Energy Spread (35±15 eV)
MS/MS Scan Range 50-510 Da
Retention Time 5.74 min

In Vitro and Preclinical Pharmacological Investigations of Furanyl Uf 17 Hydrochloride and Analogs

Receptor Binding Affinity and Ligand Activity Profiling

Research into the receptor binding profile of U-47700 has primarily focused on its interaction with opioid receptors, reflecting its classification as a potent synthetic opioid.

U-47700 demonstrates a high affinity and selective agonist activity at the µ-opioid receptor (MOR). nih.govmdpi.com In radioligand binding assays using rat brain tissue, U-47700 displayed a high affinity for MOR with a reported inhibitor constant (Kᵢ) of 11.1 nM. nih.gov While this affinity is slightly less than that of morphine (Kᵢ = 2.7 nM), U-47700 is a full agonist at the MOR and has been shown to be significantly more potent than morphine in producing analgesic effects in animal models. nih.govmdpi.commdpi.com Studies in guinea pig brain preparations reported a dissociation constant (Kᵈ) of 5.3 nM for U-47700 at the µ-opioid receptor. oup.com This potent interaction with the MOR is understood to be the primary mechanism behind its significant physiological effects. nih.gov

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity for U-47700 and Analogs
CompoundReceptorKᵢ (nM)Species/SystemReference
U-47700 Mu (µ)11.1Rat Brain nih.gov
Morphine Mu (µ)2.7Rat Brain nih.gov
N-desmethyl-U-47700 Mu (µ)206Rat Brain nih.gov
N,N-didesmethyl-U-47700 Mu (µ)4080Rat Brain nih.gov
U-47700 Mu (µ)5.3 (Kᵈ)Guinea Pig Brain oup.com

Assessments of U-47700's binding affinity for the delta (δ) and kappa (κ) opioid receptors reveal significantly lower affinity compared to the mu-opioid receptor, highlighting its selectivity. nih.gov In rat brain tissue, U-47700 showed a Kᵢ of 1220 nM for the δ-opioid receptor and 287 nM for the κ-opioid receptor. nih.gov This results in µ/δ and µ/κ selectivity ratios of 110 and 26, respectively, indicating a strong preference for the µ-opioid receptor. nih.gov Similarly, studies in guinea pig brain homogenates reported a Kᵈ of 910 nM for the κ-opioid receptor, further confirming its lower affinity for this receptor subtype compared to MOR. oup.com Functional assays using [³⁵S]-GTPγS also confirm that while U-47700 can act as a full agonist at all three opioid receptor subtypes, it is most potent at the MOR. mdpi.comuni-freiburg.de

Table 2: Delta (δ) and Kappa (κ) Opioid Receptor Binding Affinities for U-47700
CompoundReceptorKᵢ (nM)Species/SystemReference
U-47700 Delta (δ)1220Rat Brain nih.gov
U-47700 Kappa (κ)287Rat Brain nih.gov
U-47700 Kappa (κ)910 (Kᵈ)Guinea Pig Brain oup.com

There is a lack of specific published research investigating the modulation of non-opioid receptors, such as sigma and acetylcholine (B1216132) receptors, by Furanyl UF-17 or its direct analog U-47700. The available scientific literature has predominantly concentrated on characterizing their effects within the opioid system due to their potent opioid agonist profiles.

In Vitro Metabolic Stability and Biotransformation Research

The metabolic fate of U-47700 has been investigated using in vitro models to understand its biotransformation pathways, which is crucial for identifying appropriate biomarkers of use.

In vitro studies utilizing pooled human liver S9 (pHLS9) fractions have been employed to investigate the metabolic stability and biotransformation of U-47700. mdpi.comnih.gov The S9 fraction contains a mixture of cytosolic and microsomal enzymes, including both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) enzymes, providing a comprehensive system for metabolism studies. nih.gov Incubations of U-47700 with pHLS9 and human liver microsomes (HLM) have successfully identified its primary metabolic pathways. mdpi.comnih.govresearchgate.net These experiments typically involve incubating the parent compound with the liver fraction and cofactors like NADPH over a time course (e.g., 0 to 90 minutes) to monitor the disappearance of the parent drug and the formation of metabolites. mdpi.comresearchgate.net

The primary Phase I metabolic pathways for U-47700 have been identified as sequential N-demethylation of the dimethylamino group. nih.govunica.it In vitro studies with human liver microsomes and S9 fractions, as well as analysis of authentic biological samples, have consistently identified two major metabolites:

N-desmethyl-U-47700 : The principal metabolite formed through the removal of one methyl group. nih.govmdpi.com

N,N-didesmethyl-U-47700 : A secondary metabolite formed by the removal of the second methyl group. nih.govmdpi.com

Hydroxylation has also been noted as a metabolic pathway. unica.itresearchgate.net Importantly, these metabolites show a significantly reduced affinity for the µ-opioid receptor compared to the parent compound. nih.gov The Kᵢ value for N-desmethyl-U-47700 at the MOR is 206 nM (an 18-fold decrease in affinity), while N,N-didesmethyl-U-47700 has a Kᵢ of 4080 nM, demonstrating a substantial loss of activity. nih.govresearchgate.net

Table 3: Identified Phase I Metabolites of U-47700
Parent CompoundMetaboliteMetabolic PathwayReference
U-47700 N-desmethyl-U-47700N-demethylation nih.govmdpi.comunica.it
U-47700 N,N-didesmethyl-U-47700N,N-didesmethylation nih.govmdpi.comunica.it
U-47700 Hydroxylated metabolitesHydroxylation unica.itresearchgate.net

Identification of Phase I Metabolites

N-Dealkylation and N-Deacylation Pathways

There is no published scientific literature or data available detailing the N-dealkylation or N-deacylation metabolic pathways of Furanyl UF-17 (hydrochloride).

Hydroxylation and N-Oxidation Pathways

No research findings have been published that describe the hydroxylation or N-oxidation pathways involved in the metabolism of Furanyl UF-17 (hydrochloride).

Identification of Phase II Metabolites

There are no studies available that identify or characterize the Phase II metabolites of Furanyl UF-17 (hydrochloride), such as glucuronide or sulfate (B86663) conjugates.

Isozyme Mapping of Metabolic Enzymes

Specific information on the enzymes responsible for the metabolism of Furanyl UF-17 (hydrochloride) is not available in the public domain. cfsre.org

Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP3A4, CYP2D6)

No studies have been conducted or published that map the involvement of specific Cytochrome P450 (CYP) isoenzymes, such as CYP3A4 or CYP2D6, in the metabolism of Furanyl UF-17 (hydrochloride).

UDP-Glucuronosyltransferase (UGT) Activity Assessment

There is no available data from assessments of UDP-Glucuronosyltransferase (UGT) activity in the metabolism of Furanyl UF-17 (hydrochloride).

Plasma Protein Binding Characteristics

No experimental data has been published regarding the plasma protein binding characteristics of Furanyl UF-17 (hydrochloride).

Preclinical In Vivo Metabolic Characterization (e.g., Zebrafish Larvae Model)

The in vivo metabolism of synthetic opioids is a critical area of investigation for forensic and clinical toxicology. Studies utilizing preclinical models, such as zebrafish larvae and rodents, have elucidated common biotransformation pathways for compounds structurally related to Furanyl UF-17.

Research on the fentanyl analog, butyrfentanyl, in zebrafish larvae has shown a biotransformation pattern that is reminiscent of that in humans. ethz.ch Similarly, studies on fentanyl itself in zebrafish have identified key metabolites. nih.govuni-freiburg.de The primary metabolic reactions observed for fentanyl and its analogs in these models include N-dealkylation, hydroxylation, and O-dealkylation. core.ac.uknih.gov For instance, a study on nine different synthetic opioid analogs in zebrafish larvae identified several metabolites, primarily formed through monohydroxylation, N-dealkylation, and O-dealkylation. nih.gov

In a comprehensive study using a zebrafish animal model to investigate the metabolism of fentanyl, a total of 17 metabolites were identified in the liver and brain. nih.gov The zebrafish liver showed 16 metabolites, comprising 6 phase I and 10 phase II metabolites, while the brain had 8 metabolites (6 phase I and 2 phase II). nih.gov The most prevalent metabolite in the liver was a product of monohydroxylation followed by glucuronidation, whereas the primary metabolite in the brain was the N-dealkylated product, norfentanyl. nih.gov

Given the structural similarities, it is hypothesized that Furanyl UF-17 would undergo similar metabolic transformations. The table below summarizes the major metabolites identified for closely related synthetic opioids in preclinical studies.

Table 1: Major Metabolites of Furanyl UF-17 Analogs Identified in Preclinical Studies

Analog CompoundPreclinical ModelMajor Metabolic PathwaysKey Metabolites Identified
FentanylZebrafish LarvaeN-dealkylation, Monohydroxylation, Dihydroxylation, GlucuronidationNorfentanyl, Hydroxyfentanyl, Dihydroxylated metabolites, Glucuronidated conjugates nih.gov
ButyrfentanylZebrafish LarvaeBiotransformation reminiscent of human metabolismData suggests similar pathways to other fentanyl analogs ethz.ch
U-47700RatN-demethylationN-desmethyl-U-47700, N,N-didesmethyl-U-47700 mdpi.com
Various Fentanyl AnalogsZebrafish LarvaeN-dealkylation, Hydroxylation, O-dealkylationNor-metabolites, Hydroxylated metabolites core.ac.uknih.gov

This table is generated based on findings from analogous compounds and is predictive for Furanyl UF-17.

Maximum Tolerated Concentration Studies in Preclinical Models

Determining the maximum tolerated concentration (MTC) is a crucial step in the toxicological assessment of new chemical entities. In the context of preclinical models like zebrafish larvae, this is often evaluated through the determination of lethal concentration (LC50) and the observation of sublethal toxic endpoints.

While specific MTC or LC50 data for Furanyl UF-17 is not available, studies on its analogs provide a strong indication of its potential toxicity. Research on fentanyl and its derivatives in the zebrafish embryo toxicity test has ranked their toxicity, with butyrfentanyl being more toxic than 3-methylfentanyl, which in turn is more toxic than fentanyl itself. ethz.ch

For the structurally similar compound U-47700, studies in adult zebrafish have examined a range of concentrations to assess its behavioral and toxic effects. Acute exposure to concentrations ranging from 1 to 50 mg/L was investigated, with higher doses leading to significant sedation. nih.gov Chronic exposure to lower concentrations (0.1 to 1 mg/L) was also studied, revealing different effects on locomotion. nih.gov While these studies focus on behavioral endpoints, they provide a range of concentrations that are tolerated and those that cause overt toxic effects.

A study evaluating nine synthetic opioid analogs in zebrafish larvae at a concentration of 1 µmol/L reported high rates of morphological defects and cellular death, although no significant increase in mortality was observed at this specific concentration after 24 hours of exposure. nih.gov This suggests that sublethal toxic effects occur at concentrations that may not be immediately lethal. Another study on fentanyl in zebrafish larvae noted morphological abnormalities such as yolk sac edema and spinal curvature at high doses (50 and 100 µM). uni-freiburg.de

The table below presents toxicity data for analogs of Furanyl UF-17 from studies using the zebrafish model.

Table 2: Toxicity Data for Furanyl UF-17 Analogs in Zebrafish Models

Analog CompoundZebrafish ModelToxicity EndpointConcentration
FentanylLarvaeMorphological Abnormalities50 µM, 100 µM uni-freiburg.de
ButyrfentanylEmbryoLC50Higher toxicity than fentanyl ethz.ch
3-MethylfentanylEmbryoLC50Higher toxicity than fentanyl ethz.ch
U-47700AdultBehavioral Effects (Sedation)1 - 50 mg/L (acute exposure) nih.gov
U-47700AdultBehavioral Effects (Hyperlocomotion)0.1 - 1 mg/L (chronic exposure) nih.gov
Various Synthetic OpioidsLarvaeMorphological Defects, Cellular Death1 µmol/L nih.gov

This table is generated based on findings from analogous compounds and is predictive for Furanyl UF-17.

Methodological Advances and Future Research Trajectories

Development of Novel In Vitro and Preclinical Research Models

While specific preclinical research on Furanyl UF-17 is not extensively documented, the broader field of novel synthetic opioid (NSO) research provides a clear trajectory for future investigation. The characterization of related "U-compounds" has demonstrated the critical need for a multi-faceted approach that combines both in vitro and in vivo models. mdpi.com

Future research on Furanyl UF-17 would likely involve a suite of in vitro assays to establish its basic pharmacological profile. These include:

Receptor Binding Assays: To determine the affinity and selectivity of Furanyl UF-17 for various opioid receptors (μ, δ, and κ). For instance, studies on the related compound U-47700 utilized rat brain homogenates and radioligand binding assays to measure its affinity for the μ-opioid receptor (MOR), comparing it directly to morphine. mdpi.com

Functional Assays: To measure the efficacy of the compound at these receptors (i.e., whether it acts as an agonist, antagonist, or partial agonist). Such assays, often conducted in cell lines expressing specific opioid receptors, are essential for understanding the compound's potential to activate or block receptor signaling pathways. mdpi.com

Metabolite Identification Studies: Using human liver microsomes or hepatocytes to identify the major metabolic pathways of Furanyl UF-17. For related U-compounds like U-48800 and U-47700, in vitro and in vivo studies have identified N-dealkylation and hydroxylation as primary metabolic routes. mdpi.com

However, research on U-compounds has underscored that in vitro results alone are insufficient to predict a substance's real-world effects. mdpi.com For example, U-47700 showed a lower binding affinity for the MOR than morphine in vitro, yet demonstrated significantly higher analgesic potency in vivo. mdpi.com This highlights the necessity of progressing to preclinical animal models to assess the integrated physiological effects, including analgesic potency and respiratory depression, which cannot be fully captured by cell-based assays. mdpi.com

High-Throughput Screening Approaches for Analog Characterization

High-throughput screening (HTS) has become an indispensable tool for the rapid characterization and detection of NPS, including Furanyl UF-17 and its analogs. These methods are primarily applied in forensic and clinical toxicology to screen a large number of samples for a wide array of substances simultaneously. diva-portal.org

One advanced approach involves the use of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) in a high-throughput manner. diva-portal.org In this workflow, a comprehensive database of known NPS, containing information such as retention time, accurate mass, and diagnostic fragment ions, is created. diva-portal.org Automated software then screens the raw data from patient or seized samples against this library to identify matches. diva-portal.org

A notable development is the use of high-resolution paper-spray mass spectrometry (PS-HRMS), a technique that allows for the rapid, early detection of emerging drugs directly from street drug samples with minimal preparation. rsc.org In a study evaluating this method, Furanyl UF-17 was among the compounds successfully detected, demonstrating the viability of such approaches for real-time surveillance of the unregulated drug supply. rsc.org

Screening MethodApplicationKey Findings for NPS/Furanyl UF-17
LC-HRMS Panel Clinical drug analysis of patient samples. diva-portal.orgEnabled retrospective identification of NPS not included in routine testing; requires a comprehensive library of reference standards. diva-portal.org
Paper-Spray HRMS Rapid screening of street drug samples for early detection. rsc.orgFuranyl UF-17 was consistently detected, even at low concentrations, showcasing the method's sensitivity for field surveillance. rsc.org

These HTS methods are crucial for characterizing the prevalence of analogs and providing public health officials with timely data on market shifts. researchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction

While specific molecular modeling studies on Furanyl UF-17 are not widely published, computational chemistry offers powerful predictive tools for understanding its structure-activity relationships (SAR). For the broader class of U-compounds, SAR studies have been fundamental in understanding how minor structural modifications can drastically alter biological activity, such as shifting receptor selectivity from the μ-opioid receptor (MOR) to the κ-opioid receptor (KOR). mdpi.comunica.it

Future research would leverage several computational techniques:

Molecular Docking: Simulating the interaction between Furanyl UF-17 and the three-dimensional structure of opioid receptors. This can predict the preferred binding pose and estimate the binding affinity, providing a theoretical basis for its pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural features of a series of related compounds (like U-compound analogs) with their biological activity. This allows for the prediction of potency for newly identified or yet-to-be-synthesized analogs.

Molecular Dynamics (MD) Simulations: Simulating the movement of the Furanyl UF-17 molecule over time to understand its conformational flexibility and how it interacts with its biological target in a dynamic environment.

These in silico methods are invaluable for prioritizing which novel analogs warrant more intensive and resource-heavy in vitro and in vivo investigation.

Data Mining and Cheminformatics in Emerging Substance Identification

Data mining and cheminformatics have revolutionized the identification of emerging NPS from large-scale forensic and toxicological datasets. ojp.gov Instead of only looking for known drugs, these workflows retrospectively re-examine previously collected analytical data, a process sometimes called "toxicological time travel." ojp.gov

This approach has been successfully used to identify the presence of Furanyl UF-17 and other emerging opioids in casework that was performed before these compounds were part of standard testing panels. ojp.gov The process involves:

Non-Targeted Data Acquisition: Using high-resolution mass spectrometry to collect comprehensive data on all ions present in a sample, creating a permanent digital record. ojp.gov

Library Development: As new NPS are identified and characterized, their analytical data (e.g., mass spectra, retention times) are added to a scientific library. diva-portal.org

Retrospective Mining: Archived data is re-processed and screened against the updated library to find "new" substances in "old" samples. ojp.gov

This methodology allows public health and law enforcement agencies to more accurately gauge when a new substance first appeared and to track its spread. ojp.gov For example, retrospective data mining identified Furanyl UF-17 in samples from May 2019, providing a more precise timeline of its emergence in the illicit drug market. ojp.gov

Table of Emerging Opioids Identified Through Retrospective Data Mining

Compound Molecular Formula First Identified
Furanyl UF-17 C₁₉H₂₄N₂O₂ May 2019
Isopropyl U-47700 C₁₈H₂₆Cl₂N₂O August 2018
Hexanoylfentanyl C₂₅H₃₄N₂O October 2018
Isotonitazene C₂₃H₃₀N₄O₃ November 2019
Metonitazene C₂₁H₂₆N₄O₃ February 2020

Source: Office of Justice Programs ojp.gov

Addressing Knowledge Gaps in Pharmacological Mechanisms

Significant knowledge gaps remain concerning the precise pharmacological mechanisms of Furanyl UF-17. While its structure suggests it belongs to the U-series of opioid agonists, some forensic sources have noted that it may not be pharmacologically active, a point that requires definitive clarification through rigorous testing. mdpi.comunica.itresearchgate.net

Key questions for future research include:

Definitive Receptor Activity: Is Furanyl UF-17 a potent agonist at the μ-opioid receptor like U-47700, or does it possess a different activity profile, perhaps acting on κ- or δ-opioid receptors? mdpi.comnih.gov

In Vivo Potency: If it is active, what is its potency relative to established opioids like morphine or fentanyl? As seen with U-47700, in vitro affinity does not always predict in vivo effects, making animal studies essential. mdpi.com

Addressing these gaps is fundamental for accurate risk assessment and for understanding the potential public health impact of Furanyl UF-17 and its next-generation analogs. The conflicting information in current literature highlights the urgent need for comprehensive pharmacological evaluation. mdpi.comunica.it

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Furanyl UF-17 (hydrochloride) in research samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF) are validated methods. For GC-MS, use a Zebron™ Inferno™ ZB-35HT column (15 m × 250 µm × 0.25 µm) with helium carrier gas (1 mL/min flow rate) and an oven program starting at 60°C (0.5 min hold), ramping at 35°C/min to 340°C. Mass scanning should cover 40–550 m/z . LC-QTOF can provide complementary high-resolution data for structural confirmation.

Q. What safety protocols are critical when handling Furanyl UF-17 (hydrochloride) in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impermeable gloves (material suitability must be verified due to lack of manufacturer testing data), respiratory protection for prolonged exposure, and lab coats. Avoid skin/eye contact .
  • Storage : Keep containers sealed in a dry, well-ventilated area. Avoid contamination with other substances to prevent uncharacterized hazards .
  • Spill Management : Collect spills into sealed containers using non-reactive tools; avoid water streams to prevent inefficiency .

Q. How can researchers validate the purity of synthesized Furanyl UF-17 (hydrochloride)?

  • Methodological Answer : Combine chromatographic methods (GC-MS/LC-QTOF retention time matching) with nuclear magnetic resonance (NMR) spectroscopy for structural validation. Cross-reference with spectral libraries and synthetic intermediates (e.g., UF-17 hydrochloride, CAS 2706404-03-5) to confirm absence of byproducts .

Advanced Research Questions

Q. How can contradictory reports about Furanyl UF-17’s pharmacological effects (e.g., depressant vs. opioid-like activity) be resolved?

  • Methodological Answer : Conduct in vitro receptor binding assays (e.g., μ-opioid, κ-opioid receptors) using radioligand displacement techniques. Compare results to structural analogs like U-47700 and fentanyl. Follow with in vivo behavioral studies (e.g., tail-flick test for analgesia, locomotor activity assays) to correlate receptor affinity with functional outcomes. Note that UF-17 was originally designed as an antidepressant, suggesting potential off-target effects .

Q. What experimental strategies are needed to characterize Furanyl UF-17’s metabolic pathways and potential toxic metabolites?

  • Methodological Answer :

  • Phase I Metabolism : Use liver microsome assays (human/rodent) with LC-QTOF to identify hydroxylated or N-dealkylated metabolites.
  • Phase II Metabolism : Screen for glucuronidation/sulfation using UDP-glucuronosyltransferase and sulfotransferase assays.
  • Toxicity Profiling : Employ cell-based assays (e.g., hepatocyte viability, mitochondrial toxicity) to assess metabolite effects. Cross-reference with structural analogs to predict reactive intermediates .

Q. How can researchers address the lack of ecotoxicological data for Furanyl UF-17 (hydrochloride)?

  • Methodological Answer : Perform standardized OECD tests:

  • Aquatic Toxicity : Daphnia magna acute immobilization test (48-hour EC50) and algal growth inhibition (72-hour).
  • Biodegradation : Use OECD 301F manometric respirometry to assess persistence.
  • Bioaccumulation : Calculate octanol-water partition coefficients (log Kow) via shake-flask HPLC. Note that current SDS lack this data, necessitating novel studies .

Q. What computational approaches can predict Furanyl UF-17’s receptor interactions given its structural ambiguity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with opioid receptors and monoamine transporters (SERT, NET). Validate predictions with site-directed mutagenesis of key receptor residues. Compare results to known antidepressants (e.g., tricyclics) and opioids to identify shared pharmacophores .

Data Gaps and Research Recommendations

  • Receptor Binding Profiling : Prioritize in vitro assays to clarify opioid vs. antidepressant mechanisms .
  • Metabolic Stability : Assess susceptibility to cytochrome P450 enzymes to predict drug-drug interactions .
  • Environmental Impact : Address ecotoxicological data gaps using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.